5-[3,3-Bis(trifluoromethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile
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Overview
Description
5-[3,3-Bis(trifluoromethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile is a complex organic compound that features a pyrrolidine ring substituted with trifluoromethyl groups and a pyridine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,3-Bis(trifluoromethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrrolidine ring followed by the introduction of trifluoromethyl groups. The pyridine ring is then constructed, and the carbonitrile group is added in the final steps. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[3,3-Bis(trifluoromethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
5-[3,3-Bis(trifluoromethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties due to the presence of trifluoromethyl groups.
Mechanism of Action
The mechanism of action of 5-[3,3-Bis(trifluoromethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5,5′-Bis(trifluoromethyl)-2,2′-bipyridine: Another compound with trifluoromethyl groups and a bipyridine structure.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole: Features a pyrazole ring with similar trifluoromethyl substitutions.
Uniqueness
5-[3,3-Bis(trifluoromethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile is unique due to the combination of its pyrrolidine and pyridine rings, along with the carbonitrile group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
5-[3,3-bis(trifluoromethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F6N3O/c14-12(15,16)11(13(17,18)19)3-4-22(7-11)10(23)8-1-2-9(5-20)21-6-8/h1-2,6H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJJDWHRYSPVAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)C(F)(F)F)C(=O)C2=CN=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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